Allyl ether

Catalog No.
S661140
CAS No.
557-40-4
M.F
C6H10O
(CH2=CHCH2)2O
C6H10O
M. Wt
98.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl ether

CAS Number

557-40-4

Product Name

Allyl ether

IUPAC Name

3-prop-2-enoxyprop-1-ene

Molecular Formula

C6H10O
(CH2=CHCH2)2O
C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-3-5-7-6-4-2/h3-4H,1-2,5-6H2

InChI Key

ATVJXMYDOSMEPO-UHFFFAOYSA-N

SMILES

C=CCOCC=C

Solubility

0.95 M
Solubility in water: none

Synonyms

Allyl ether

Canonical SMILES

C=CCOCC=C
  • Polymerization

    Allyl ethers can undergo polymerization reactions, forming long-chain molecules with valuable properties. Specific examples include poly(allyl glycidyl ether) (PAGE), which can be synthesized under mild conditions and possesses functional allyl groups for further modifications []. These modifications can introduce functionalities like biocompatibility or responsiveness to light, expanding the applications of the resulting polymers.

  • Functionalization

    The allyl group in allyl ethers is susceptible to thiol-ene click chemistry. This reaction allows researchers to easily attach various functional groups to the polymer backbone without requiring complex protection-deprotection steps []. This approach streamlines the process of creating polymers with specific functionalities for desired applications.

Allyl Ethers in Biocatalysis

Research explores the potential of certain bacteria to cleave the C-O bond in allyl aryl ether structures. For instance, Blautia sp. MRG-PMF1, an anaerobic bacterium, harbors a cocorrinoid O-demethylase enzyme that can break down allyl naphthyl ethers []. Understanding this mechanism could pave the way for the development of biocatalysts for specific allyl ether cleavage reactions. This could be valuable in various fields, such as environmental remediation or the targeted degradation of specific molecules.

Allyl ether, also known as diallyl ether, is a simple ether compound with the formula C6H10O. It is a colorless liquid with a pungent odor. Allyl ether finds use in scientific research, particularly in organic chemistry, due to its reactive nature [].


Molecular Structure Analysis

The allyl ether molecule consists of an oxygen atom bonded to two allyl groups (CH2=CH-CH2-). The key feature of this structure is the presence of the double bond (C=C) in each allyl group. This double bond makes the allyl ether susceptible to various addition reactions, allowing for its participation in organic synthesis [].

Another notable aspect is the ether linkage (C-O-C). This linkage is relatively stable but can be cleaved under specific conditions, providing further opportunities for chemical transformations [].


Chemical Reactions Analysis

Allyl ether participates in various chemical reactions due to its reactive structure. Here are some key examples:

  • Synthesis: Allyl ether can be synthesized by reacting allyl alcohol with a strong base, such as sodium hydroxide, following an SN2 reaction mechanism [].
CH2=CH-CH2-OH + NaOH -> CH2=CH-CH2-O-CH2-CH=CH2 + H2O
  • Polymerization

    The presence of the double bond in the allyl group allows allyl ether to undergo radical or cationic polymerization, forming polymers with useful properties [].

  • Deprotection

    Allyl ethers can function as protecting groups for hydroxyl groups in organic synthesis. Under specific conditions (palladium catalyst and base), the allyl group can be removed, revealing the original hydroxyl group [].


Physical And Chemical Properties Analysis

  • Melting Point: Not applicable, allyl ether is a liquid at room temperature.
  • Boiling Point: 94 °C [].
  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform. Insoluble in water [].
  • Stability: Relatively stable under ambient conditions but can react with strong acids or oxidizing agents [].

Allyl ether is a flammable liquid with a moderate vapor pressure. It can irritate the skin, eyes, and respiratory system upon exposure.

  • Flammability: Flash point -1 °C []. Highly flammable and can readily form explosive mixtures with air.
  • Toxicity: Limited data available on specific toxicity values. However, it is considered a mild irritant and should be handled with appropriate precautions [].

  • Claisen Rearrangement: Allyl vinyl ethers can undergo thermal rearrangement to form β-aryl allyl ethers, which involves a concerted mechanism that breaks the C-O bond while forming a new C-C bond .
  • Deprotection Reactions: Allyl ethers serve as protecting groups for alcohols and phenols. They can be selectively removed under mild conditions using palladium catalysts or organolithium reagents .
  • Oxidative Addition: In the presence of transition metal catalysts, allyl ethers can undergo oxidative addition reactions, leading to the formation of various products including allylic amines and alcohols .
  • Intramolecular Allyl Transfer: This reaction involves the transfer of the allyl group from an ether to an aldehyde, mediated by nickel catalysts .

Allyl ethers exhibit various biological activities, particularly in medicinal chemistry. Some derivatives have shown antimicrobial properties and potential anticancer activity. For example, certain allyl ether compounds have been studied for their effects on cancer cell lines, demonstrating cytotoxic effects that could be harnessed for therapeutic applications.

Synthesis of allyl ethers can be accomplished through several methods:

  • Nucleophilic Substitution: The most common method involves the reaction of allylic halides with alcohols or phenols in an SN2 reaction, yielding the corresponding allyl ether .
  • Hydrosilylation: Allyl ether functionalized siloxanes can be synthesized via hydrosilylation reactions using allylic or vinyl monomers with silane compounds .
  • Electrochemical Methods: Recent advancements have introduced electrochemical processes for synthesizing allyl ethers, providing an environmentally friendly alternative to traditional methods .

Allyl ethers are widely used in various fields:

  • Organic Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
  • Protecting Groups: In carbohydrate chemistry, allyl ethers protect hydroxyl groups during synthetic procedures .
  • Pharmaceuticals: Certain allyl ether derivatives are explored for their biological activities, contributing to drug development.

Studies involving allyl ethers often focus on their interactions with biological systems and other chemical species:

  • Reactivity with Nucleophiles: Allyl ethers can react with nucleophiles under specific conditions, leading to the formation of new compounds.
  • Catalytic Processes: Research has shown that transition metal catalysts can facilitate various transformations involving allyl ethers, enhancing their utility in synthetic chemistry.

Several compounds share structural similarities with allyl ethers, each exhibiting unique properties:

CompoundStructureUnique Features
Diallyl EtherR-O-CH₂-CH=CH₂-CH=CH₂Used as a crosslinking agent in polymers
Allyl AlcoholCH₂=CH-CH₂OHMore reactive due to the hydroxyl group
Benzyl EtherR-O-CH₂-C₆H₅Stable under acidic conditions; used as a protecting group
Methallyl EtherR-O-CH₂-CH=CH-CH₃Exhibits different reactivity patterns due to branching

Allyl ether's unique combination of reactivity and stability makes it particularly valuable in synthetic organic chemistry compared to these similar compounds. Its ability to act as a protecting group while being amenable to various transformations sets it apart from others like diallyl ether and methallyl ether.

Physical Description

Diallyl ether appears as a liquid with an odor of radishes. Less dense than water. May be toxic by ingestion, skin absorption, and inhalation, and may irritate skin and eyes. Vapors heavier than air. Used to make other chemicals.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

1.4

Boiling Point

94.0 °C
94 °C

Flash Point

20 °F (NFPA, 2010)
-6 °C

Vapor Density

Relative vapor density (air = 1): 3.4

Density

Relative density (water = 1): 0.8

LogP

0.7 (calculated)

Melting Point

-6.0 °C
-6 °C

UNII

GI3WXY29NQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 20 °C: 5.79

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

557-40-4

Wikipedia

Allyl ether

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

1-Propene, 3,3'-oxybis-: ACTIVE

Dates

Modify: 2023-08-15

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